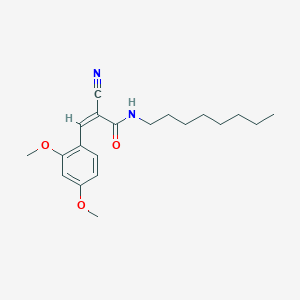
ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are used as anticancer agents .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It is typically obtained via a multiple synthesis route and characterized by IR, 1H NMR, and single crystal X-ray crystallography . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray crystallography . This technique provides detailed information about the arrangement of atoms in the crystal and can be used to determine the overall molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO and slightly soluble in methanol .Scientific Research Applications
Synapse Trafficking and Neurotransmission
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate plays a significant role in the central nervous system's excitatory neurotransmission. Studies have focused on its relation to N-methyl-D-aspartate receptors (NMDARs), which are vital for synaptic plasticity and memory functions. Research highlights the molecular mechanisms involved in the biosynthetic pathway, transport, and synaptic incorporation of NMDARs, emphasizing the compound's significance in synaptic physiology and potential implications in psychiatric and neurological diseases (Horak et al., 2014).
Carcinogen Metabolism and Biomarkers
This compound is also relevant in the context of carcinogen metabolism. Research has been conducted on the quantification of human urinary carcinogen metabolites, where this compound is among the metabolites and related compounds analyzed. The studies provide insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. This research is pivotal for future studies on tobacco and cancer, especially regarding new tobacco products and strategies for harm reduction (Hecht, 2002).
Biodegradation and Environmental Fate
The compound's biodegradation and environmental fate have been a subject of interest. Studies summarize the knowledge on the biodegradation and fate of similar compounds in soil and groundwater, highlighting the microbial ability to degrade these compounds aerobically, their metabolism, and the impact of co-contaminants. This research is crucial for understanding and mitigating the environmental impacts of these compounds (Thornton et al., 2020).
Toxicological Review
Toxicological reviews have been conducted to understand the effects of related compounds on human health, covering aspects like metabolism, single-dose toxicity, and potential effects on organs like the liver and kidneys. Such studies are essential for assessing the risks associated with exposure to these compounds (Mcgregor, 2007).
Future Directions
Given the potential biological activities of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. For instance, its role as an intermediate in the synthesis of anticancer agents suggests potential applications in cancer therapy .
Properties
IUPAC Name |
ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-16-8(14)5-4-7-6(2)12-10(11)13-9(7)15/h3-5H2,1-2H3,(H3,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFSCNKODNQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)

![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)



